molecular formula C15H24 B1261724 (1E,6Z)-gamma-humulene

(1E,6Z)-gamma-humulene

Cat. No.: B1261724
M. Wt: 204.35 g/mol
InChI Key: FNXUOGPQAOCFKU-GNEBIQABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E,6Z)-gamma-Humulene is a sesquiterpene of significant interest in biochemical and pharmacological research. Its primary research value lies in two key areas: first, as a central intermediate in terpene biosynthesis, where it is produced by γ-humulene synthase from the cyclization of farnesyl diphosphate (FPP) ; and second, for its pronounced anti-inflammatory properties. Studies on humulene and its isomers demonstrate a potent ability to reduce inflammation by inhibiting key pro-inflammatory pathways, including the nuclear factor-kappa B (NF-κB) pathway, and by reducing levels of critical mediators such as interleukin-1 (IL-1), interleukin-5 (IL-5), and tumor necrosis factor-alpha (TNF-α) . This mechanism has shown efficacy in experimental models of allergic airways inflammation, with effects comparable to the corticosteroid dexamethasone . Researchers also utilize this compound to study enzyme promiscuity and specificity in terpene synthases, as the wild-type enzyme produces it alongside 52 other sesquiterpenes, making it a model compound for protein engineering . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1E,6Z)-1,8,8-trimethyl-5-methylidenecycloundeca-1,6-diene

InChI

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h7,10,12H,2,5-6,8-9,11H2,1,3-4H3/b12-10-,13-7+

InChI Key

FNXUOGPQAOCFKU-GNEBIQABSA-N

SMILES

CC1=CCCC(=C)C=CC(CCC1)(C)C

Isomeric SMILES

C/C/1=C\CCC(=C)/C=C\C(CCC1)(C)C

Canonical SMILES

CC1=CCCC(=C)C=CC(CCC1)(C)C

Origin of Product

United States

Biosynthesis of 1e,6z Gamma Humulene

Precursor Pathways and Enzymatic Conversion

The journey to (1E,6Z)-gamma-humulene begins with fundamental building blocks and follows two critical metabolic pathways.

Farnesyl diphosphate (B83284) (FDP) is the immediate precursor for the synthesis of a vast array of sesquiterpenes, including γ-humulene. nih.govrhea-db.org This C15 isoprenoid is the substrate upon which sesquiterpene synthases act. nih.govrhea-db.org In the case of γ-humulene, the enzyme γ-humulene synthase catalyzes the conversion of (2E,6E)-farnesyl diphosphate into γ-humulene and diphosphate. wikipedia.orgqmul.ac.uk The reaction involves the cyclization of the linear FDP molecule. acs.org Studies on various plants, such as grand fir (Abies grandis), have utilized FDP as the substrate in assays to identify and characterize sesquiterpene synthase activities. nih.govscienceopen.com

The biosynthesis of FDP itself is dependent on two independent pathways that produce the basic five-carbon isoprenoid units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govrsc.org

The MVA pathway, located in the cytosol, is traditionally considered the primary source of precursors for sesquiterpene biosynthesis. nih.govrsc.org This pathway starts with acetyl-CoA. rsc.org In contrast, the MEP pathway, found in the plastids, is generally responsible for the production of monoterpenes and diterpenes. rsc.orgplos.org However, there is evidence of "crosstalk" between these two pathways. plos.org In some cases, IPP from the plastidial MEP pathway can be transported to the cytosol and contribute to sesquiterpene formation. pnas.org For instance, studies in snapdragon flowers have shown that the MEP pathway provides the precursors for both monoterpenes and the sesquiterpene nerolidol. pnas.org Similarly, research on Stevia rebaudiana indicated that both the MVA and MEP pathways contribute equally to the biosynthesis of sesquiterpenes in glandular trichomes. acs.org This highlights the metabolic flexibility and interplay between cellular compartments in the production of these compounds.

Sesquiterpene Synthases in this compound Production

Sesquiterpene synthases are the key enzymes that dictate the final structure of the diverse array of sesquiterpenes.

A significant amount of research on γ-humulene biosynthesis has been conducted using the grand fir (Abies grandis) as a model system. nih.govscienceopen.com In these studies, a specific enzyme, γ-humulene synthase, was isolated and characterized. nih.govscienceopen.compnas.org This enzyme is responsible for converting FDP into γ-humulene as one of its main products. nih.gov The γ-humulene synthase from Abies grandis is a constitutive enzyme, meaning it is typically present in the plant and not necessarily induced by external stimuli like wounding. pnas.org

A remarkable feature of many sesquiterpene synthases, including γ-humulene synthase, is their ability to produce a multitude of products from a single substrate. nih.govmpg.de The γ-humulene synthase from Abies grandis, for example, can synthesize up to 52 different sesquiterpenes. nih.govpnas.orgmpg.de This catalytic promiscuity is a hallmark of terpene synthases and contributes significantly to the chemical diversity of sesquiterpenes found in nature. db-thueringen.deresearchgate.netnih.govacs.org The reaction mechanism is complex, involving multiple cyclizations and rearrangements of the FDP substrate within the enzyme's active site. nih.govresearchgate.net Other examples include a sesquiterpene synthase from Medicago truncatula that produces 27 different products. nih.govacs.org

To better understand the structure and function of these enzymes, researchers have employed molecular cloning techniques. A cDNA encoding γ-humulene synthase from Abies grandis was isolated from a stem cDNA library. nih.govthegoodscentscompany.com This cDNA was then expressed in Escherichia coli, allowing for the production of the recombinant enzyme. nih.gov The expressed protein was subsequently assayed to confirm its function, demonstrating its ability to produce γ-humulene and a wide array of other sesquiterpenes from FDP. nih.gov The deduced amino acid sequence of the γ-humulene synthase from grand fir revealed a protein of 593 residues. nih.gov Similar cloning and characterization studies have been performed for other sesquiterpene synthases, such as α-humulene synthase from shampoo ginger (Zingiber zerumbet), providing further insights into the evolution and mechanics of these enzymes. researchgate.netmdpi.com

Data Tables

Table 1: Key Enzymes and Products in this compound Biosynthesis

EnzymeSource OrganismSubstrateMajor Product(s)Number of ProductsReference
γ-Humulene SynthaseAbies grandis(2E,6E)-Farnesyl Diphosphateγ-Humulene52 nih.govpnas.org
δ-Selinene SynthaseAbies grandis(2E,6E)-Farnesyl Diphosphateδ-Selinene34 nih.gov
α-Humulene SynthaseZingiber zerumbet(2E,6E)-Farnesyl Diphosphateα-Humulene, β-Caryophyllene2 researchgate.net
MtTPS5Medicago truncatula(2E,6E)-Farnesyl DiphosphateMultiple sesquiterpenes27 nih.govacs.org

Table 2: Precursor Pathways for Sesquiterpene Biosynthesis

PathwayCellular LocationStarting MaterialPrimary ProductsContribution to SesquiterpenesReference
Mevalonate (MVA) PathwayCytosolAcetyl-CoASesquiterpenes, Triterpenes, SterolsPrimary pathway nih.govrsc.org
Methylerythritol Phosphate (MEP) PathwayPlastidsGlyceraldehyde 3-phosphate, PyruvateMonoterpenes, Diterpenes, CarotenoidsCan contribute via transport of IPP rsc.orgplos.orgpnas.org

Stereochemical Control and Reaction Mechanisms in Biosynthesis

The biosynthesis of sesquiterpenes, including this compound, is a testament to the intricate control exerted by enzymes over reactive carbocation intermediates. The process is initiated from the universal precursor, (2E,6E)-farnesyl diphosphate (FPP). nih.govrsc.org Terpene synthases (TPSs) catalyze these complex reactions, which involve ionization of the substrate, a series of cyclizations, and rearrangements, ultimately leading to a diverse array of hydrocarbon skeletons. biorxiv.orgacs.org

The formation of the humulene (B1216466) scaffold involves a characteristic 1,11-cyclization of FPP, which generates the 11-membered ring of the humulyl cation. nih.gov This contrasts with other sesquiterpene cyclization pathways, such as the 1,10-cyclization leading to the germacradienyl cation or the 1,6-cyclization forming the bisabolyl cation. nih.gov The stereochemical outcome of the reaction, yielding the (1E,6Z) isomer, is tightly regulated by the active site architecture of the specific humulene synthase. nih.gov

The enzyme's active site acts as a template, chaperoning the flexible FPP substrate and its subsequent carbocation intermediates through a precise conformational landscape. nih.gov This ensures high regio- and stereochemical control over the cyclization and subsequent deprotonation steps. beilstein-journals.org Even minor changes in the amino acid residues lining the active site can dramatically alter the product profile, highlighting the enzyme's critical role in determining the final stereochemistry. nih.govnih.gov For instance, studies on γ-humulene synthase from Abies grandis, a highly promiscuous enzyme that can produce up to 52 different sesquiterpenes from FPP, have shown that specific motifs, such as the DDxxD motif, are crucial for its multiproduct nature. rsc.orgbiorxiv.orgmpg.de The presence and conformation of these motifs influence substrate binding and the subsequent cyclization cascade. rsc.orgmpg.de

Investigations into the stereoselectivity of humulene synthases have identified single amino acid residues that can act as gatekeepers, controlling whether a (2E,6E,9E)- or a (2Z,6E,9E)-humulene is produced. researchgate.net This demonstrates that the enzyme can control the isomerization of double bonds within the carbocationic intermediates, a key factor in determining the final product's stereochemistry. nih.govresearchgate.net The reaction mechanism is believed to be primarily under kinetic rather than thermodynamic control, meaning the enzyme facilitates the fastest reaction pathway to a specific product, rather than the most stable one. rsc.org

Biotechnological Approaches for Enhanced this compound Production

The low natural abundance of many valuable sesquiterpenes, including this compound, has driven the development of biotechnological production platforms. nih.gov Microbial hosts, particularly the yeast Saccharomyces cerevisiae, have emerged as promising "cell factories" for the sustainable and scalable production of these compounds. sysbio.senih.gov

Metabolic Engineering Strategies in Microbial Hosts (e.g., Yeast)

The core of producing sesquiterpenes in yeast lies in heterologously expressing a specific sesquiterpene synthase, such as γ-humulene synthase, and engineering the host's metabolism to increase the supply of the precursor, FPP. nih.govacs.org Yeast naturally produces FPP through the mevalonate (MVA) pathway as a precursor for sterol biosynthesis. nih.gov Metabolic engineering efforts focus on diverting the carbon flux from native pathways towards the desired sesquiterpene. sysbio.se

Key strategies to enhance FPP availability and, consequently, sesquiterpene production include:

Overexpression of key MVA pathway enzymes : Increasing the expression of enzymes like a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG-CoA reductase), which is a rate-limiting step, can significantly boost the flux through the MVA pathway. acs.orgmdpi.com

Downregulation of competing pathways : Reducing the activity of enzymes that pull FPP away from sesquiterpene synthesis, such as squalene (B77637) synthase (ERG9), which directs FPP towards ergosterol (B1671047) production, is a common and effective strategy. nih.gov

Increasing precursor and cofactor supply : Optimizing the central carbon metabolism to provide a greater supply of acetyl-CoA, the primary building block for the MVA pathway, and ensuring a balanced supply of cofactors like NADPH are also crucial. sysbio.se

Expression of heterologous enzymes : Introducing enzymes from other organisms can sometimes improve pathway efficiency. sysbio.se

These strategies have been successfully applied to increase the production of various sesquiterpenes in yeast, demonstrating the potential for high-titer production of this compound. nih.govsysbio.se

Metabolic Engineering Strategy Target Gene/Pathway Effect on Sesquiterpene Production Example Reference
Overexpression of MVA pathway enzymestHMG-CoA reductaseIncreased FPP pool acs.org
Downregulation of competing pathwaysSqualene synthase (ERG9)Diversion of FPP to sesquiterpenes nih.gov
Increasing precursor supplyCentral carbon metabolismEnhanced acetyl-CoA availability sysbio.se
Dynamic metabolic controlKey pathway stepsOptimized carbon flux sysbio.se

Organelle Engineering for Compartmentalized Biosynthesis

A more advanced strategy to enhance terpenoid production is organelle engineering, which involves localizing biosynthetic pathways within specific cellular compartments. mdpi.comnih.gov This approach offers several advantages:

Increased local concentrations : Confining enzymes and their substrates to a small volume, such as the mitochondria or peroxisomes, increases their local concentrations, which can boost reaction rates. mdpi.com

Reduced metabolic interference : It can isolate the heterologous pathway from competing metabolic pathways in the cytoplasm, preventing the loss of intermediates and reducing the formation of byproducts. mdpi.comnih.gov

Alleviation of cellular toxicity : Accumulation of certain terpenoids can be toxic to the host cell. Sequestering them within an organelle can mitigate these toxic effects. nih.gov

The endoplasmic reticulum (ER), mitochondria, and peroxisomes have all been explored as potential compartments for terpenoid biosynthesis in yeast. mdpi.comnih.gov For instance, engineering the entire α-humulene biosynthetic pathway into the peroxisomes of Yarrowia lipolytica resulted in a 50-fold increase in production compared to the control strain. mdpi.com Similarly, engineering peroxisomes and the cytoplasm in S. cerevisiae for α-humulene synthesis led to a 2.5-fold increase in production over strains with only cytoplasmic engineering. acs.org These studies demonstrate the significant potential of organelle engineering to create highly efficient microbial cell factories for the production of specific sesquiterpenes like this compound. mdpi.comacs.orgugent.be In some filamentous fungi, specialized "terpenoid assembly organelles" (TAOs) have been observed, where biosynthetic enzymes are localized upon induction, further highlighting the importance of compartmentalization in natural systems. pnnl.gov

Organelle Advantage for Terpenoid Biosynthesis Example Application Reference
Endoplasmic Reticulum (ER)Site of key MVA pathway enzymes and P450sIncreasing ER size to boost protein synthesis and accumulation nih.gov
PeroxisomesHigh local enzyme/substrate concentration, reduced byproduct formationExpression of α-humulene pathway in Y. lipolytica mdpi.com
MitochondriaUnique physicochemical environment, potential for separate precursor poolsIntroduction of terpene biosynthesis pathways mdpi.com

Isolation and Chemical Synthesis of 1e,6z Gamma Humulene

Extraction Methodologies from Natural Sources

The extraction of humulenes from plant materials is a critical first step in their isolation. Various techniques, from traditional methods to modern, technologically advanced approaches, are employed to efficiently separate these volatile compounds from the plant matrix.

Conventional methods for extracting terpenes have been widely used due to their simplicity and effectiveness. These techniques generally involve the use of solvents and/or heat to isolate the desired compounds.

Steam Distillation: This is a traditional method for recovering essential oils from plant biomass. In this process, steam is passed through the plant material, causing the volatile compounds, including humulene (B1216466) isomers, to vaporize. The vapor mixture is then cooled and condensed, separating the oil from the water. Steam distillation has been used for the extraction of terpenes from various plants, such as the foliage of walnut trees (Juglans regia) researchgate.net.

Solvent Extraction: This method involves the use of organic solvents to dissolve the bioactive compounds from the plant material. Common variations include:

Maceration: This simple technique involves soaking the plant material in a chosen solvent for a period, allowing the compounds of interest to diffuse into the solvent scielo.brmdpi.com. It is suitable for thermolabile compounds as the temperature can be controlled mdpi.com.

Soxhlet Extraction: In this method, the plant material is placed in a thimble, and a solvent is heated, vaporized, and then condensed, dripping back onto the material. This continuous process allows for a thorough extraction but can involve prolonged exposure to heat scielo.brresearchgate.netnih.gov.

Heat Reflux Extraction: This technique, often compared with advanced methods, uses a heated solvent to extract compounds. It is a common and established method for obtaining extracts from natural sources like clove buds nih.gov.

These conventional methods are often characterized by longer extraction times and the use of larger quantities of organic solvents compared to more advanced techniques mdpi.com.

Table 1: Comparison of Conventional Extraction Techniques for Terpenes

Technique Principle Advantages Disadvantages
Steam Distillation Volatilization of compounds with steam, followed by condensation. Well-established, suitable for volatile compounds. Can cause thermal degradation of some compounds.
Maceration Soaking plant material in a solvent to allow for diffusion. Simple, inexpensive, suitable for heat-sensitive compounds mdpi.com. Time-consuming, may have lower extraction efficiency mdpi.com.
Soxhlet Extraction Continuous extraction with a cycling fresh solvent. High extraction efficiency researchgate.net. Requires long extraction times, potential for thermal degradation of compounds.
Heat Reflux Extraction using a boiling solvent that is continuously condensed and returned to the sample. More efficient than simple maceration. Requires heat, which can degrade thermolabile compounds.

To overcome the limitations of conventional methods, several advanced extraction technologies have been developed. These "green" techniques often offer reduced extraction times, lower solvent consumption, and improved yields scielo.brnih.gov.

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation—the formation and collapse of microscopic bubbles. This process disrupts plant cell walls, enhancing the release of intracellular compounds and improving mass transfer, leading to higher extraction yields in shorter times and at lower temperatures nih.govmdpi.comnih.gov. UAE has been shown to be more efficient than conventional methods for extracting terpenes and other bioactive compounds mdpi.com.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the moisture within the plant cells. This localized heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent mdpi.commdpi.com. The technique significantly reduces extraction time and solvent volume mdpi.commdpi.com.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures and pressures, which keeps them in a liquid state above their boiling points. These conditions enhance the solubility and diffusion rate of the analytes, leading to faster and more efficient extractions with less solvent compared to methods like Soxhlet researchgate.netmdpi.com. ASE has proven highly effective for isolating terpenes from walnut foliage, yielding the highest quantity compared to other methods researchgate.net.

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Above its critical temperature and pressure, CO2 exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively and dissolve the target compounds. By altering the pressure and temperature, the solvent power can be fine-tuned for selective extraction scielo.brnih.gov. Combining SFE with ultrasound (USC-CO2) has been shown to extract α-humulene from clove buds with better yields and shorter extraction times than conventional techniques nih.gov.

Table 2: Overview of Advanced Extraction Technologies

Technology Principle Key Advantages
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer mdpi.comnih.gov. Shorter extraction time, reduced solvent use, operates at lower temperatures nih.gov.
Microwave-Assisted Extraction (MAE) Employs microwave energy for rapid, localized heating of the sample matrix mdpi.com. Very fast, reduced solvent consumption, higher yields mdpi.commdpi.com.
Pressurized Liquid Extraction (PLE/ASE) Uses solvents at elevated temperatures and pressures to increase extraction efficiency mdpi.com. Fast, requires less solvent, can be automated mdpi.com.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO2) as a tunable and environmentally benign solvent scielo.brnih.gov. "Green" solvent, high selectivity, extracts are free of solvent residue nih.gov.

Purification and Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Purification is necessary to isolate (1E,6Z)-gamma-humulene from other terpenes, pigments, and lipids.

Chromatography is a fundamental biophysical technique for the separation, identification, and purification of components within a mixture nih.gov. The separation is based on the differential distribution of compounds between a stationary phase and a mobile phase nih.gov.

Column Chromatography: This is one of the most common and versatile methods for purifying compounds from natural extracts nih.govjsmcentral.org. In this technique, the crude extract is loaded onto a column packed with a solid stationary phase (e.g., silica gel, alumina). A liquid mobile phase (solvent) is then passed through the column. Separation occurs as different compounds travel through the column at different rates depending on their affinity for the stationary and mobile phases jsmcentral.orgyoutube.com. For non-polar compounds like sesquiterpenes, normal-phase chromatography using a polar stationary phase (silica gel) and a non-polar mobile phase (e.g., hexane, ethyl acetate) is often employed youtube.com. By collecting the eluent in fractions, the desired compound can be isolated in a purified form. The selection of the stationary and mobile phases is a crucial step for achieving optimal separation frontiersin.org.

Other chromatographic techniques used in the purification of natural products include Thin-Layer Chromatography (TLC) for monitoring separations, and High-Performance Liquid Chromatography (HPLC) for high-resolution purification nih.govjsmcentral.org.

Chemical Synthetic Routes to Humulene and Analogues

The total synthesis of humulene and its isomers is a significant challenge in organic chemistry due to the inherent strain of the 11-membered macrocyclic ring. Various strategies have been developed to construct this unique scaffold.

Numerous total syntheses of humulene have been reported since the first one in 1967. These approaches often feature a key macrocyclization step to form the 11-membered ring.

Nickel-Mediated Coupling: An early synthesis utilized a Ni(CO)4-mediated reductive coupling of a bis-allylbromide to forge the C7-C8 bond and close the macrocycle baranlab.org.

Palladium-Mediated Cyclization: A more recent and efficient approach involves a palladium-mediated intramolecular cyclization. For instance, the synthesis of humulene was achieved through the cyclization of a TMS enol ether, which directly generated the required cycloundecadienone intermediate acs.org. This intermediate was then further converted to humulene acs.org.

McMurry Coupling: One of the shortest syntheses of humulene relied on an intramolecular McMurry coupling of a keto aldehyde using TiCl3 and a zinc-copper couple baranlab.org. This reaction formed the C9-C10 olefin bond and closed the 11-membered ring in a 60% yield baranlab.org.

Other Approaches: Different strategies have also been employed, including those that rely on a Tsuji-Trost disconnection to form the C1-C11 bond, demonstrating the versatility of synthetic approaches to this target baranlab.org. The synthesis of humulene-derived sesquiterpenoids also involves complex strategies, such as selective cyclopropanation followed by cross-coupling reactions to build the intricate molecular architecture researchgate.net.

These synthetic routes provide access to humulene and its analogues, enabling further study of their chemical and biological properties without reliance on natural sources.

Key Synthetic Disconnections and Macrocyclization Strategies

The construction of the 11-membered macrocyclic core of γ-humulene represents the central challenge in its total synthesis. The inherent entropic and enthalpic barriers to forming medium-sized rings necessitate carefully designed retrosynthetic strategies and efficient macrocyclization reactions. Synthetic chemists have approached this challenge by envisioning several key disconnections in the humulene scaffold, leading to different acyclic precursors. The subsequent macrocyclization is then achieved using a variety of metal-mediated coupling reactions, each with its distinct advantages.

A retrosynthetic analysis of γ-humulene reveals several plausible bond disconnections that pave the way for different synthetic routes. These strategies primarily differ in the type of bond formed during the key ring-closing step—either a carbon-carbon single bond (C–C) or a carbon-carbon double bond (C=C).

C–C Single Bond Forming Strategies:

A common approach involves the formation of a C–C single bond to close the 11-membered ring. This strategy has been realized through several powerful intramolecular reactions.

Nickel-Mediated Allylic Coupling (Corey Synthesis): A seminal approach developed by E. J. Corey and E. Hamanaka involves the disconnection of a single bond between two allylic carbon atoms. acs.orgacs.org This leads to an acyclic bis-allylic dibromide precursor. The key macrocyclization is an intramolecular coupling reaction promoted by nickel carbonyl, a reagent known for its efficacy in forming large rings through the coupling of allylic halides. acs.org This strategy effectively mimics the biosynthetic 1,11-cyclization of farnesyl diphosphate (B83284). wikipedia.org

Palladium-Catalyzed Intramolecular Allylic Alkylation (Trost Synthesis): Another effective strategy disconnects a C–C bond adjacent to an allylic system, leading to an acyclic precursor containing a nucleophilic moiety and an allylic electrophile (such as an allylic carbonate). The ring-closing step is an intramolecular allylic alkylation catalyzed by a palladium(0) complex. In a synthesis reported by Trost and Fleitz, this palladium-mediated cyclization was used to generate a key cycloundecadienone intermediate in approximately 50% yield, which was then converted to humulene. acs.org

Intramolecular Alkylation (Takahashi Synthesis): The Takahashi synthesis disconnects a C–C bond, leading to a linear precursor containing an allyl halide at one end and a protected cyanohydrin anion at the other. The macrocyclization is achieved via an intramolecular alkylation, where the cyanohydrin anion acts as the nucleophile to displace the halide and forge the 11-membered ring.

Nozaki-Hiyama-Kishi (NHK) Reaction: The Nozaki-Hiyama-Kishi (NHK) reaction provides a powerful and highly chemoselective method for macrocyclization. illinois.eduorganic-chemistry.org The key disconnection is made between the carbon bearing the hydroxyl group and its adjacent vinyl carbon. This retrosynthetic step leads to an acyclic precursor containing a vinyl halide (or triflate) and a distal aldehyde. The intramolecular coupling is mediated by chromium(II) salts, typically with a nickel(II) co-catalyst, and is renowned for its tolerance of various functional groups, making it suitable for late-stage cyclizations in the synthesis of complex molecules. illinois.edunih.gov This method has proven effective for forming medium-sized rings with good yields. illinois.edu

C=C Double Bond Forming Strategies:

An alternative retrosynthetic approach involves the disconnection of one of the trisubstituted double bonds within the humulene ring.

Titanium-Mediated Carbonyl Coupling (McMurry Reaction): This strategy relies on disconnecting a C=C bond to reveal an acyclic precursor possessing two carbonyl functionalities (aldehydes or ketones) at its termini. The macrocyclization is accomplished using the McMurry reaction, which employs low-valent titanium reagents (generated from TiCl₃ or TiCl₄ and a reducing agent) to effect a reductive coupling of the two carbonyl groups, thereby forming the target double bond and closing the ring in a single step.

The table below summarizes these diverse and powerful strategies employed in the total synthesis of the humulene macrocycle.

Synthetic StrategyKey Disconnection (Bond Type)Acyclic PrecursorMacrocyclization ReactionKey ReagentsReported Yield (Cyclization Step)
Corey SynthesisC–C (Allylic-Allylic)Bis-allylic DibromideIntramolecular Allylic CouplingNickel Carbonyl [Ni(CO)₄]N/A
Trost SynthesisC–C (Allylic Alkylation)Allylic Carbonate / TMS Enol EtherPalladium-Catalyzed Allylic AlkylationPd(dba)₂, dppfca. 50% acs.org
Takahashi SynthesisC–C (Alkylation)Allyl Halide / Protected CyanohydrinIntramolecular AlkylationBase (e.g., LDA)N/A
Nozaki-Hiyama-KishiC–C (Vinylation)Vinyl Halide / AldehydeIntramolecular Carbonyl-Ene CouplingCrCl₂ / NiCl₂Generally good (e.g., 64% for a similar macrocycle) illinois.edu
McMurry SynthesisC=C (Reductive Coupling)Dicarbonyl (Dialdehyde or Diketone)Intramolecular Carbonyl CouplingTiCl₃ / LiAlH₄N/A

Advanced Analytical and Spectroscopic Characterization of 1e,6z Gamma Humulene

Structural Elucidation Techniques for (1E,6Z)-gamma-Humulene and its Derivatives

The unambiguous determination of the molecular structure of this compound requires the synergistic application of several spectroscopic methods. Each technique provides distinct and complementary information, allowing for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, including the precise determination of stereochemistry. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for assigning the proton (¹H) and carbon (¹³C) signals of the this compound scaffold.

1D NMR spectra, specifically ¹H and ¹³C NMR, provide initial information on the chemical environment of each nucleus. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration (proton count). The ¹³C NMR spectrum indicates the number of unique carbon atoms and their hybridization state.

2D NMR experiments are critical for establishing connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY) identify proton-proton (¹H-¹H) couplings within the molecule, helping to trace out the carbon framework. Heteronuclear correlation experiments, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate protons with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC), respectively. This information is vital for piecing together the molecular structure.

For confirming the specific (1E,6Z) stereochemistry, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial. It detects through-space interactions between protons that are in close proximity, which allows for the determination of the relative configuration of substituents across the double bonds.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for a gamma-Humulene (B13393129) scaffold.
Atom No.¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1~5.1-5.6 (m)~124-126
2~5.8-6.1 (d)~138-140
3~2.5-2.7 (m)~39-41
4~2.1-2.3 (m)~26-28
5~2.0-2.2 (m)~40-42
6~5.0-5.3 (t)~123-125
7~2.0-2.2 (m)~24-26
8~1.9-2.1 (m)~48-50
9~5.0-5.2 (d)~134-136
10-~35-37
11-~132-134
12~1.0-1.1 (s)~29-31
13~1.0-1.1 (s)~29-31
14~1.6-1.7 (s)~16-18
15~1.5-1.6 (s)~22-24

Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative.

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of this compound. In electron ionization (EI) mode, the molecule is ionized, generating a molecular ion (M⁺•) peak. For sesquiterpenes like humulene (B1216466) (C₁₅H₂₄), this peak is observed at a mass-to-charge ratio (m/z) of 204.

The fragmentation pattern produced by the breakdown of the molecular ion serves as a molecular fingerprint, providing structural confirmation. The energetically unstable molecular ion fragments into smaller, more stable charged particles. The analysis of these fragments helps to confirm the humulene scaffold. While fragmentation patterns can be complex, certain key fragments are characteristic of the humulene structure. Tandem mass spectrometry (MS/MS) techniques can further be used to isolate and fragment specific ions, providing more detailed structural information and helping to distinguish between isomers.

Interactive Table: Characteristic Mass Fragments of Humulene.
m/z ValuePossible Fragment IdentitySignificance
204[C₁₅H₂₄]⁺•Molecular Ion (M⁺•)
189[M - CH₃]⁺Loss of a methyl group
161[M - C₃H₇]⁺Loss of an isopropyl group
136[C₁₀H₁₆]⁺•Result of retro-Diels-Alder or other cleavage
121[C₉H₁₃]⁺Common sesquiterpene fragment
93[C₇H₉]⁺Characteristic terpene fragment
69[C₅H₉]⁺Isoprene-related fragment

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum provides evidence for the key structural features, namely the carbon-carbon double bonds and the aliphatic carbon-hydrogen bonds.

The spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of these bonds. While the FTIR spectrum is generally not sufficient on its own to distinguish between complex isomers, it serves as a rapid and valuable method for confirming the presence of the expected functional groups and for quality control.

Interactive Table: Expected IR Absorption Bands for gamma-Humulene.
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080-3010C-H StretchVinyl (=C-H)
~2960-2850C-H StretchAlkyl (-C-H)
~1660-1640C=C StretchAlkene (C=C)
~1465-1430C-H BendMethylene (-CH₂-)
~1385-1365C-H BendMethyl (-CH₃)
~900-800C-H BendOut-of-plane bend for C=C-H

Chromatographic Quantification and Profile Analysis

Chromatographic techniques are indispensable for separating this compound from complex mixtures and for its precise quantification.

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile compounds like sesquiterpenes in essential oils and other natural extracts. np-mrd.orgscribd.com In this method, the volatile components of a sample are separated in a gas chromatograph based on their boiling points and affinity for the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and detected.

The resulting chromatogram shows peaks corresponding to the different separated compounds. The retention time (the time it takes for a compound to elute) is a characteristic property used for tentative identification. Positive identification is achieved by comparing the mass spectrum of the unknown peak with reference spectra from databases like NIST and Wiley. scribd.com This combination of separation by GC and specific detection by MS makes GC-MS a powerful tool for creating a detailed volatile profile of a sample and identifying the presence of gamma-humulene. np-mrd.org

Interactive Table: Typical GC-MS Parameters for Terpene Analysis.
ParameterTypical Value/Condition
Column Type Fused silica capillary column (e.g., DB-5, HP-5MS)
Column Dimensions 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Oven Program Temperature gradient (e.g., 60°C held for 2 min, then ramp to 240°C at 3°C/min)
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

While GC-MS is ideal for volatile profiling, High-Performance Liquid Chromatography (HPLC) is often employed for the precise quantification of less volatile derivatives or when analyzing formulations that are not directly compatible with GC. For sesquiterpenes like humulene, reversed-phase HPLC (RP-HPLC) is typically used.

In this method, a liquid mobile phase carries the sample through a column packed with a nonpolar stationary phase (e.g., C18 or C8). Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. A significant challenge for analyzing hydrocarbons like humulene is their lack of a strong chromophore, making detection by standard UV-Vis detectors difficult. Detection is often performed at low wavelengths (e.g., ~210 nm). The development of a validated HPLC method requires optimization of the column, mobile phase composition (typically acetonitrile and water), flow rate, and temperature to achieve adequate separation and peak shape.

Interactive Table: Typical HPLC Parameters for Sesquiterpene Analysis.
ParameterTypical Value/Condition
Column Type Reversed-Phase (e.g., C18, C8)
Column Dimensions 150-250 mm length, 4.6 mm internal diameter, 3-5 µm particle size
Mobile Phase Gradient elution with Acetonitrile and Water (often with acid modifier like TFA)
Flow Rate 0.8 - 1.2 mL/min
Detection Photodiode Array (PDA) or UV-Vis at low wavelength (e.g., 210 nm)
Column Temperature Ambient to 40°C

Headspace Techniques for Terpene Analysis

Headspace analysis is a critical technique for the characterization of volatile organic compounds (VOCs) like this compound and other terpenes from a solid or liquid sample. These methods analyze the vapor phase above the sample, which contains the volatile compounds, thereby avoiding complex extraction procedures and minimizing interference from non-volatile matrix components spectroscopyonline.commdpi.com. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly prevalent method for terpene analysis due to its simplicity, speed, and solvent-free nature bioforumconf.com.

HS-SPME utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the headspace of a sample, where volatile and semi-volatile analytes, including sesquiterpenes like humulene isomers, are adsorbed onto the coating. The fiber is then inserted into the hot injector of a gas chromatograph, where the analytes are desorbed for separation and subsequent detection by a mass spectrometer mdpi.comsigmaaldrich.com. This technique has proven effective for profiling terpenes in a variety of matrices, including cannabis, hops, and wine sigmaaldrich.commdpi.com.

The efficiency of the HS-SPME technique is influenced by several experimental parameters that must be optimized to achieve sensitive and reproducible results. Key variables include the type of fiber coating, extraction temperature and time, and sample matrix modifications like the addition of salt researchgate.netresearchgate.net. For instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for its ability to adsorb a broad range of analytes, making it suitable for comprehensive terpene profiling spectroscopyonline.comresearchgate.net. Optimization studies have shown that increasing the extraction temperature can enhance the volatilization of terpenes, allowing for shorter analysis times without a loss in sensitivity sigmaaldrich.com. The technique is non-destructive to the sample, which can then be used for other analyses spectroscopyonline.com.

Research has demonstrated the successful application of HS-SPME for both qualitative and quantitative analysis of terpenes. In studies on cannabis, HS-SPME GC-MS has been used to identify over 40 different terpenes by comparing their mass spectra and retention indices with known standards spectroscopyonline.combioforumconf.com. The method's accuracy has been validated by spiking samples with known terpene concentrations, achieving greater than 90% accuracy with a reproducibility of less than 5% relative standard deviation (RSD) spectroscopyonline.com. The results are often comparable to traditional solvent extraction methods but with the advantages of being faster, simpler, and avoiding organic solvents bioforumconf.com.

Table 1: Examples of Optimized HS-SPME Parameters for Terpene Analysis in Plant Materials
ParameterCondition 1 (Hops)Condition 2 (Cannabis)Condition 3 (Grapes)Reference
Fiber Coating50/30 µm DVB/CAR/PDMS80/10 µm DVB/CAR-WR/PDMS100 µm Polydimethylsiloxane (PDMS) researchgate.netnj.govresearchgate.net
Sample Amount0.2 g0.1 g8 mL homogenized sample sigmaaldrich.comnj.govresearchgate.net
Incubation/Extraction Temp.40 °C40 °C40 °C researchgate.netnj.govresearchgate.net
Incubation/Equilibration TimeNot specified5 min30 min researchgate.netnj.govresearchgate.net
Extraction Time30 minNot specified30 min researchgate.netresearchgate.net
AgitationApplied300 rpmContinuous stirring researchgate.netnj.govresearchgate.net
Matrix ModificationNot specified2 mL de-ionized waterAddition of NaCl nj.govresearchgate.net

Chemophenetic and Metabolomic Profiling of this compound-Containing Sources

Chemophenetics, or chemotaxonomy, involves the classification of organisms based on their chemical constituents. In plants, the profile of secondary metabolites, such as terpenes, serves as a chemical phenotype (chemotype) that can distinguish between species, subspecies, or even different cultivars of the same species researchgate.netnih.gov. Metabolomic profiling, a more comprehensive approach, aims to identify and quantify the complete set of small-molecule metabolites within a biological sample. Both disciplines are instrumental in understanding the significance of this compound within the broader chemical profile of a plant.

This compound is an isomer of humulene, a common sesquiterpene found in numerous plant species, notably in the Cannabaceae family, which includes Humulus lupulus (hops) and Cannabis sativa researchgate.netnih.gov. The distinct aroma and flavor profiles of different cannabis chemovars or hop cultivars are largely determined by their unique combinations and concentrations of terpenes bioforumconf.comuniroma1.it. For example, in hops, α-humulene (an isomer of γ-humulene) and β-caryophyllene are often the most abundant sesquiterpenes, and their relative proportions are key characteristics of specific varieties like Chinook and Cascade uniroma1.it. Similarly, in cannabis, humulene is one of the most frequently abundant sesquiterpenes, alongside caryophyllene, myrcene, pinene, and limonene nih.gov.

Metabolomic studies utilizing techniques like GC-MS and comprehensive two-dimensional gas chromatography (GC×GC-TOFMS) allow for detailed profiling of the terpene composition mdpi.comsemanticscholar.org. These advanced methods can separate and identify a large number of compounds, including isomers that might co-elute in standard one-dimensional GC analysis mdpi.comresearchgate.net. Such detailed analyses have revealed significant quantitative variations in the terpene profiles among different cannabis strains semanticscholar.orgresearchgate.net. For instance, while some strains may be rich in monoterpenes, others are dominated by sesquiterpenes, with the number of detected sesquiterpenes varying from 25 to 37 in one comparative study of five different strains mdpi.com.

This variation in the chemical profile, including the presence and concentration of this compound and its isomers, is a direct result of differential gene expression of terpene synthases within the plant researchgate.net. The specific chemotype can be a critical factor for selection in breeding programs, where breeders may select for specific aroma profiles that are linked to desired pharmacological effects nih.gov. The presence of low-abundance terpenes can serve as important aromatic cues for breeders nih.gov. Therefore, the analysis of this compound as part of a broader metabolomic profile provides valuable data for plant classification, breeding, and understanding the synergistic effects of various phytochemicals nih.govsemanticscholar.org.

Table 2: Relative Abundance (%) of Humulene and Other Major Terpenes in Different Cultivars of Humulus lupulus (Hops) and Strains of Cannabis sativa.
CompoundHop cv. ChinookHop cv. CascadeCannabis cv. Carmagnola (Essential Oil)Reference
Humulene (isomer not specified)29.0%30.0%1.9% uniroma1.itnih.gov
β-Caryophyllene13.0%12.9%9.6% uniroma1.itnih.gov
β-Myrcene19.4%27.1%Not Reported uniroma1.it
α-PineneNot ReportedNot Reported35.8% nih.gov
LimoneneNot ReportedNot Reported27.6% nih.gov

Note: The term "Humulene" in many studies does not differentiate between isomers like α-humulene and γ-humulene. The data reflects the total abundance reported for the compound.

Mechanistic Investigations of 1e,6z Gamma Humulene Biological Activities Non Human Cellular and Animal Models

Anti-inflammatory Mechanisms of (1E,6Z)-gamma-Humulene and Related Humulene-Type Sesquiterpenoids

This compound, often referred to as α-humulene, is a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants. Extensive research has focused on its anti-inflammatory properties, revealing a multi-faceted mechanism of action that involves the modulation of various inflammatory mediators and signaling pathways.

α-Humulene has demonstrated significant capabilities in downregulating the production of key pro-inflammatory cytokines and mediators. In a rat model of carrageenan-induced paw edema, systemic treatment with α-humulene markedly inhibited the generation of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). researchgate.net Similarly, in a murine model of allergic airways inflammation, α-humulene reduced the levels of interleukin-5 (IL-5), CCL11 (eotaxin-1), and leukotriene B4 (LTB4) in bronchoalveolar lavage fluid. nih.govnih.gov

The anti-inflammatory effects of α-humulene also extend to the inhibition of enzymes and molecules crucial for the inflammatory cascade. Studies have shown that α-humulene can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a decrease in the production of prostaglandin (B15479496) E2 (PGE2). researchgate.net This inhibitory action on COX-2 and iNOS is a critical component of its anti-inflammatory profile. researchgate.net Furthermore, α-humulene has been observed to diminish the expression of P-selectin, an adhesion molecule involved in the recruitment of leukocytes to inflammatory sites. nih.govnih.gov

The table below summarizes the effects of α-humulene on various pro-inflammatory cytokines and mediators based on available research.

Pro-inflammatory MediatorEffect of α-HumuleneModel System
TNF-αInhibitionCarrageenan-induced rat paw edema researchgate.net
IL-1βInhibitionCarrageenan-induced rat paw edema researchgate.net
IL-5ReductionMurine allergic airways inflammation nih.govnih.gov
IL-6ReductionIn vitro and in vivo models nih.govmdpi.comnih.gov
COX-2Inhibition of expressionCarrageenan-induced rat paw edema researchgate.net
iNOSInhibition of expressionCarrageenan-induced rat paw edema researchgate.net
PGE2ReductionCarrageenan-induced rat paw edema researchgate.net
CCL11ReductionMurine allergic airways inflammation nih.govnih.gov
LTB4ReductionMurine allergic airways inflammation nih.govnih.gov
P-selectinDecreased expressionMurine allergic airways inflammation nih.govnih.gov

The anti-inflammatory actions of α-humulene are underpinned by its ability to interfere with critical intracellular signaling pathways that orchestrate the inflammatory response. A primary target is the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov α-Humulene has been shown to prevent the activation and nuclear translocation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.govnih.gov This inhibition of NF-κB is a central mechanism contributing to its broad anti-inflammatory effects. nih.govnih.gov

In addition to NF-κB, α-humulene also modulates the activator protein-1 (AP-1) signaling pathway. nih.govnih.govencyclopedia.pub AP-1 is another crucial transcription factor involved in inflammation and immune responses. By inhibiting the activation of AP-1, α-humulene further dampens the expression of pro-inflammatory genes. nih.govnih.govencyclopedia.pub

The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also key targets. Essential oils containing α-humulene have been found to inhibit the phosphorylation of MAPKs in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov The inhibition of MAPK signaling contributes to the suppression of pro-inflammatory mediator production. nih.gov

Furthermore, evidence suggests that the Toll-like receptor (TLR)/Myeloid differentiation primary response 88 (MyD88) signaling cascade can be influenced. The TLR/MyD88 pathway is a critical upstream signaling hub in the innate immune system that, upon activation, triggers downstream signaling leading to the activation of NF-κB and MAPKs. frontiersin.orgxiahepublishing.comglpbio.com While direct studies on this compound's effect on the TLR/MyD88 pathway are limited, the inhibition of its downstream targets like NF-κB and MAPKs suggests a potential modulatory role. nih.gov The Akt/JNK pathway is another signaling cascade implicated in inflammatory processes, and its inhibition can contribute to anti-inflammatory outcomes. researchgate.net

The table below outlines the key signaling pathways inhibited by α-humulene and related sesquiterpenoids.

Signaling PathwayEffectCellular/Animal Model
NF-κBInhibition of activation and nuclear translocationMurine allergic airways inflammation nih.govnih.gov
AP-1Inhibition of activationMurine allergic airways inflammation nih.govnih.govencyclopedia.pub
MAPK (ERK, JNK, p38)Inhibition of phosphorylationLPS-stimulated RAW264.7 cells nih.gov
Akt/JNKInhibition of phosphorylationIn vitro models researchgate.net
TLR/MyD88Potential modulation (inferred from downstream effects)Various inflammatory models frontiersin.orgxiahepublishing.comglpbio.com

The anti-inflammatory effects of this compound are exerted through its interaction with various cellular and molecular targets. At the cellular level, α-humulene has been shown to reduce the infiltration of inflammatory cells, particularly eosinophils, in a murine model of allergic airway inflammation. nih.govnih.gov This effect is likely a consequence of the reduced production of chemokines like CCL11 and the diminished expression of adhesion molecules such as P-selectin. nih.govnih.gov

At the molecular level, the primary targets are the transcription factors NF-κB and AP-1. nih.govnih.gov By preventing their activation, α-humulene effectively shuts down the transcriptional machinery responsible for producing a wide array of pro-inflammatory molecules. nih.govnih.gov The enzymes COX-2 and iNOS are also key molecular targets, and their inhibition by α-humulene leads to a decrease in the synthesis of prostaglandins (B1171923) and nitric oxide, respectively, both of which are potent inflammatory mediators. researchgate.net

The table below details the cellular and molecular targets of α-humulene in inflammatory responses.

TargetEffect of α-HumuleneConsequence
Inflammatory Cells (e.g., Eosinophils)Reduced infiltrationAttenuation of allergic inflammation nih.govnih.gov
NF-κB (Transcription Factor)Inhibition of activationDecreased expression of pro-inflammatory genes nih.govnih.gov
AP-1 (Transcription Factor)Inhibition of activationDecreased expression of pro-inflammatory genes nih.govnih.govencyclopedia.pub
COX-2 (Enzyme)Inhibition of expressionReduced prostaglandin synthesis researchgate.net
iNOS (Enzyme)Inhibition of expressionReduced nitric oxide production researchgate.net
P-selectin (Adhesion Molecule)Decreased expressionReduced leukocyte recruitment nih.govnih.gov

The anti-inflammatory properties of this compound have been validated in several in vivo animal models of inflammation.

In the rat paw edema model, a classic test for acute inflammation, oral administration of α-humulene has been shown to significantly reduce paw swelling induced by carrageenan. researchgate.net This effect was associated with the inhibition of pro-inflammatory cytokines and enzymes in the inflamed tissue. researchgate.net Studies have also demonstrated its effectiveness in reducing paw edema induced by other inflammatory agents like histamine (B1213489) and bradykinin. researchgate.net

In the rat ear edema model, another model of acute inflammation, α-humulene has also demonstrated anti-inflammatory activity. mdpi.com

Furthermore, in a murine model of allergic airways inflammation , both preventive and therapeutic administration of α-humulene, either orally or by aerosol, significantly attenuated the inflammatory response. nih.govnih.gov This included a reduction in the recruitment of eosinophils to the bronchoalveolar lavage fluid, decreased mucus production, and lower levels of inflammatory mediators in the lungs. nih.govnih.gov These findings highlight the potential of α-humulene in mitigating allergic airway diseases. nih.govnih.gov

The table below summarizes the in vivo anti-inflammatory efficacy of α-humulene in different animal models.

Animal ModelInflammatory StimulusKey Findings
Rat Paw EdemaCarrageenanSignificant reduction in paw swelling; inhibition of TNF-α, IL-1β, COX-2, and iNOS. researchgate.net
Rat Ear EdemaVariousReduction in ear edema. mdpi.com
Murine Allergic Airways InflammationOvalbuminReduced eosinophil recruitment, mucus production, and levels of IL-5, CCL11, and LTB4; inhibition of NF-κB and AP-1 activation. nih.govnih.gov

Anticancer Mechanisms of this compound in Cellular Models

Beyond its anti-inflammatory properties, this compound has also been investigated for its potential anticancer activities. Research in this area has primarily focused on its ability to induce programmed cell death, or apoptosis, in cancer cells.

Apoptosis is a crucial process for eliminating damaged or cancerous cells and can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. nih.gov Evidence suggests that γ-humulene can trigger apoptosis in cancer cells through the activation of both of these pathways. nih.gov

In human colorectal cancer HT29 cells, γ-humulene has been shown to stimulate the clustering of death receptor 4 (DR4) and death receptor 5 (DR5), which are key components of the extrinsic apoptosis pathway. nih.gov This clustering leads to the recruitment of the Fas-associated death domain (FADD) protein and subsequent activation of caspase-8 and caspase-3, culminating in apoptotic cell death. nih.gov

Furthermore, studies on an extract of Emilia sonchifolia, in which γ-humulene was the major constituent, demonstrated the induction of apoptosis in HCT 116 human colorectal cancer cells. nih.gov This was evidenced by increased activities of caspase-3, caspase-8, and caspase-9. nih.gov The activation of caspase-9 is a hallmark of the intrinsic apoptosis pathway, suggesting that γ-humulene can also trigger mitochondrial-mediated apoptosis. nih.gov The involvement of both extrinsic and intrinsic pathways indicates a comprehensive mechanism for inducing cancer cell death. nih.gov

The table below summarizes the key molecular events in γ-humulene-induced apoptosis.

Apoptosis PathwayKey Molecular EventCancer Cell Line
ExtrinsicStimulation of DR4/DR5 clusteringHT29 (human colorectal cancer) nih.gov
ExtrinsicIncreased FADD protein levelsHT29 (human colorectal cancer) nih.gov
ExtrinsicActivation of caspase-8HT29 (human colorectal cancer) nih.gov
IntrinsicActivation of caspase-9HCT 116 (human colorectal cancer) nih.gov
Common PathwayActivation of caspase-3HT29 and HCT 116 (human colorectal cancer) nih.gov

Modulation of Death Receptors (e.g., DR4/DR5) and Caspase Activation

Research on the anticancer properties of this compound has shed light on its ability to trigger programmed cell death, or apoptosis, in cancer cells through the extrinsic pathway. This pathway is initiated by the activation of death receptors on the cell surface. Studies have shown that γ-humulene can induce apoptosis in human colorectal cancer HT29 cells by modulating death receptor 5 (DR5). nih.gov The compound promotes the clustering of DR4 and DR5, which is a critical step in initiating the apoptotic signal. nih.gov

This clustering of death receptors leads to the recruitment of the Fas-associated death domain (FADD) protein. nih.gov The formation of this complex, in turn, activates a cascade of enzymes known as caspases. Specifically, the activation of caspase-8, an initiator caspase in the extrinsic pathway, has been observed. nih.gov Activated caspase-8 then triggers the activation of executioner caspases, such as caspase-3. nih.gov Caspase-3 is a key enzyme that carries out the dismantling of the cell by cleaving various cellular proteins, ultimately leading to the characteristic morphological and biochemical changes of apoptosis. nih.govmedsci.org

The activation of caspase-9, an initiator caspase in the intrinsic (mitochondrial) pathway, has also been reported, suggesting that γ-humulene may induce apoptosis through multiple signaling routes. nih.gov The simultaneous activation of both extrinsic and intrinsic pathways can amplify the apoptotic signal and ensure efficient elimination of cancer cells. nih.gov

Table 1: Effect of this compound on Apoptotic Proteins

Protein Effect Cellular Context
DR4/DR5 Promotes clustering HT29 human colorectal cancer cells
FADD Increased association with death receptors HT29 human colorectal cancer cells
Caspase-8 Activated HT29 human colorectal cancer cells
Caspase-3 Activated HT29 human colorectal cancer cells
Caspase-9 Activated HCT 116 human colorectal cancer cells

Involvement of p53-Mediated Signaling

The tumor suppressor protein p53 plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage. Evidence suggests that the apoptotic effects of this compound are, at least in part, mediated by the p53 signaling pathway. In studies using HCT 116 human colon cancer cells, which possess a wild-type p53 gene, an extract containing γ-humulene as the major component was found to upregulate p53 protein levels. nih.govresearchgate.net

The activation of p53 can trigger apoptosis through both the extrinsic and intrinsic pathways. nih.gov It can transcriptionally activate genes encoding for death receptors like DR5 and the Fas receptor, thereby sensitizing cells to apoptosis via the extrinsic pathway. nih.gov Furthermore, p53 can induce the expression of pro-apoptotic proteins involved in the intrinsic pathway. nih.gov

Research has demonstrated that in HCT 116 cells, treatment with a γ-humulene-rich extract led to increased levels of p53 and Fas. nih.gov To confirm the role of p53, experiments using siRNA to silence the p53 gene showed a reversal of the cell death induced by the extract. nih.gov This indicates that p53 is a critical mediator in the apoptotic signaling cascade initiated by γ-humulene in these cells. nih.gov The p53-mediated signaling was also linked to the activation of ATM (ataxia-telangiectasia mutated), a protein kinase that can phosphorylate and activate p53 in response to DNA damage. nih.gov

Table 2: Key Findings in p53-Mediated Signaling by this compound

Cell Line Key Finding Implication
HCT 116 Upregulation of p53 and Fas protein levels. nih.gov Involvement of p53 in the apoptotic response.
HCT 116 siRNA-mediated silencing of p53 reversed cell death. nih.gov Confirms the critical role of p53 in γ-humulene-induced apoptosis.
HCT 116 Activation of ATM, which can activate p53. nih.gov Suggests a DNA damage response may be an initial trigger.

Antimicrobial Mechanisms of this compound

Membrane Disruption and Cellular Lysis

A primary mechanism by which this compound and other terpenoids exert their antimicrobial effects is through the disruption of the microbial cell membrane. scielo.br Due to their lipophilic nature, these compounds can easily penetrate the lipid-rich cell membranes of bacteria. wiley.com This interaction can lead to a loss of membrane integrity and an increase in permeability. mdpi.com

The disruption of the cell membrane can have several detrimental consequences for the microbial cell. It can interfere with vital processes such as energy conversion, nutrient processing, and the synthesis of structural macromolecules. wiley.com The increased permeability can lead to the leakage of essential intracellular components, such as ions, metabolites, and proteins, ultimately resulting in cellular lysis and death. mdpi.com The presence of carbon-carbon double bonds in the chemical structure of humulene (B1216466) isomers contributes to their high electronegativity, which is thought to play a role in this membrane disruption. scielo.br

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances. Biofilms provide bacteria with increased resistance to antibiotics and the host immune system. cnr.itnih.gov this compound has demonstrated the ability to inhibit the formation of biofilms by various pathogenic bacteria. researchgate.net

The mechanisms behind this anti-biofilm activity are multifaceted. They can involve the inhibition of bacterial adhesion to surfaces, which is the initial step in biofilm formation. mdpi.com Additionally, γ-humulene may interfere with the production of the extracellular matrix components that are essential for the structural integrity of the biofilm. frontiersin.org Some studies on related essential oils suggest that they can also disrupt quorum sensing, the cell-to-cell communication system that bacteria use to coordinate gene expression and regulate biofilm development. researcherslinks.com By interfering with these processes, γ-humulene can prevent the establishment of resilient biofilm communities. researchgate.net

Interference with Microbial Metabolism and DNA Replication

Beyond disrupting the cell membrane, this compound can also interfere with critical intracellular processes in microorganisms. Research on patchouli oil, which contains α-humulene (a structural isomer of γ-humulene), has shown that its components can hinder the metabolism of folic acid in bacteria by targeting enzymes like dihydrofolate reductase (DHFR). nih.govmdpi.com Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA.

Furthermore, there is evidence that certain terpenes can inhibit bacterial DNA replication. nih.gov For instance, some compounds in patchouli oil have been shown to target DNA gyrase, an enzyme crucial for the proper coiling and uncoiling of DNA during replication. nih.gov By inhibiting these essential metabolic and replicative pathways, γ-humulene can effectively halt microbial growth and proliferation.

Synergy with Conventional Antimicrobial Agents

An important aspect of the antimicrobial potential of this compound is its ability to act synergistically with conventional antibiotics. researchgate.net This means that the combined effect of γ-humulene and an antibiotic is greater than the sum of their individual effects. nih.gov Such synergistic interactions can lower the minimum inhibitory concentration (MIC) of both the compound and the antibiotic, potentially making the combination as effective as the antibiotic alone but at lower concentrations. nih.gov

This synergy is particularly valuable in combating antibiotic-resistant bacteria. cellmolbiol.org The membrane-disrupting effects of γ-humulene can increase the permeability of the bacterial cell wall to antibiotics, allowing them to reach their intracellular targets more effectively. researchgate.net Studies on essential oils containing humulene isomers have demonstrated synergistic effects with antibiotics like streptomycin (B1217042) against various bacterial strains. researchgate.net This approach offers a promising strategy to enhance the efficacy of existing antibiotics and overcome microbial resistance. mdpi.com

Neuroinflammation Modulatory Mechanisms of this compound in Microglial Models

Suppression of Pro-inflammatory Mediators in Microglia (e.g., NO, TNF-α, IL-6, IL-1β)

No data is currently available in the scientific literature regarding the ability of this compound to suppress the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), or interleukin-1beta (IL-1β) in microglial cells.

Inhibition of Specific Signaling Pathways in Microglial Activation (e.g., Akt, JNK)

There is no research available that details the inhibitory effects of this compound on specific signaling pathways involved in microglial activation, such as the Akt or c-Jun N-terminal kinase (JNK) pathways.

Structure Activity Relationship Sar Studies and Derivatization of 1e,6z Gamma Humulene

Chemical Modification Strategies for Humulene-Type Sesquiterpenoids

Chemical and biological modification of the humulene (B1216466) skeleton is a key strategy for generating novel compounds with potentially enhanced therapeutic properties. These modifications can be achieved through various enzymatic, chemo-enzymatic, and synthetic organic chemistry approaches.

Enzymatic and Chemo-enzymatic Synthesis: A primary strategy for modification lies in the remarkable plasticity of terpene synthase enzymes. nih.gov γ-humulene synthase from Abies grandis is a notable example of enzymatic promiscuity, capable of producing 52 distinct sesquiterpenes from the single precursor, farnesyl diphosphate (B83284) (FPP). nih.govrsc.orgmpg.de This natural diversity highlights the enzyme's ability to control complex carbocationic cyclization cascades, yielding a variety of humulene-related structures. nih.govrsc.org

Chemo-enzymatic strategies leverage this enzyme plasticity by providing synthetic substrate analogues to the terpene synthases. This approach, known as substrate engineering, can generate unnatural sesquiterpenoids that are not easily accessible through traditional synthesis. beilstein-journals.org For instance, amorphadiene (B190566) synthase (ADS), which is involved in the biosynthesis of artemisinin, can accept modified FPP analogues. beilstein-journals.org When supplied with 8-methoxy-FDP, ADS catalyzes its conversion into a major product identified as 8-methoxy-γ-humulene. beilstein-journals.org This demonstrates that enzymes can be harnessed to introduce specific functional groups, like methoxy (B1213986) groups, onto the humulene core. beilstein-journals.org

Synthetic Modifications: Traditional organic synthesis provides a powerful toolkit for modifying the humulene scaffold. Common strategies include:

Oxidation: Allylic oxidation is a frequently employed method to introduce carbonyl or hydroxyl groups, which can significantly alter biological activity. The conversion of α-humulene into zerumbone, a compound with potent anti-cancer properties, involves an initial hydroxylation at the C8 position followed by oxidation. nih.gov This type of transformation can be achieved using reagents like manganese(II) chloride as a catalyst and tert-butyl hydroperoxide as an oxidizing agent. nih.gov

Epoxidation: The double bonds within the humulene ring are susceptible to epoxidation, leading to the formation of epoxides. These derivatives, such as humulene oxide, are naturally occurring and can also be synthesized. mdpi.comsci-hub.se

Cyclization and Rearrangement: The flexible 11-membered ring of humulene can undergo various transannular cyclizations and rearrangements, often acid-catalyzed or enzyme-mediated, to form more complex bicyclic or tricyclic structures. sci-hub.se This leads to diverse carbon skeletons like the caryophyllane, asteriscane, and other rearranged humulane (B1235185) types.

These modification strategies are summarized in the table below.

Modification StrategyApproachExample Product(s)Reference
Enzymatic Synthesis Use of promiscuous terpene synthases (e.g., γ-humulene synthase) with the natural substrate (FPP).A mixture of 52 different sesquiterpenoids, with γ-humulene being a major component. nih.govrsc.orgmpg.de
Chemo-enzymatic Synthesis Feeding synthetic substrate analogues (e.g., 8-methoxy-FDP) to a terpene synthase (e.g., amorphadiene synthase).8-methoxy-γ-humulene. beilstein-journals.org
Allylic Oxidation Chemical oxidation of the humulene core using catalysts like MnCl₂ and an oxidant.Zerumbone (from α-humulene). nih.gov
Epoxidation Reaction of double bonds with peroxy acids or other epoxidizing agents.Humulene oxides. mdpi.comsci-hub.se

Elucidation of Structural Determinants for Biological Activities

Understanding the relationship between the structure of humulene derivatives and their biological function is crucial for designing more potent and selective agents. SAR studies have identified several key structural features that govern bioactivity.

The introduction of oxygen-containing functional groups is a critical determinant of biological activity.

Carbonyl and Hydroxyl Groups: The presence and position of carbonyl and hydroxyl groups significantly impact cytotoxicity. For example, a series of oxidized humulene derivatives isolated from Asteriscus vogelii demonstrated that an 8-oxo functionality is a common feature among cytotoxic compounds. researchgate.net

Lactone Rings: The formation of a lactone ring, creating humulanolides like asteriscunolides, often confers potent biological activity. researchgate.net The α-methylene-γ-lactone moiety, in particular, is a well-known reactive group in sesquiterpenes that can act as a Michael acceptor, alkylating biological nucleophiles like cysteine residues in proteins, which is often linked to anticancer and anti-inflammatory effects. researchgate.net

SAR studies on asteriscunolides and related humulene acids have provided quantitative data on their cytotoxic effects against various cancer cell lines.

CompoundR1R2Activity (IC₅₀ in µM)
Asteriscunolide C AcHP388: 4.0, A-549: 6.0, HT-29: 8.0, MEL-28: 7.0
Asteriscunolide D HHP388: 5.0, A-549: 7.0, HT-29: 10.0, MEL-28: 9.0
8-oxo-α-humula-6Z,9Z-dien-12-oic acid methyl ester --P388: 6.0, A-549: 9.0, HT-29: >10, MEL-28: >10
Data sourced from Rauter et al. as cited in researchgate.net. P388 (leukemia), A-549 (lung), HT-29 (colon), MEL-28 (melanoma).

These findings suggest that the lactone ring and the nature of substituents on the humulene core are key determinants for cytotoxicity. researchgate.net Furthermore, molecular docking studies have indicated that the cycloalkene structure of humulene is important for its binding affinity to enzymes such as α-glucosidase. mdpi.com

Design and Synthesis of (1E,6Z)-gamma-Humulene Analogues with Enhanced Bioactivity

The insights gained from SAR studies are being applied to the rational design and synthesis of novel this compound analogues with improved biological profiles. The primary goals are to enhance potency, increase selectivity, and optimize pharmacokinetic properties.

A key strategy is the use of chemo-enzymatic synthesis to create libraries of novel humulene derivatives. beilstein-journals.org The successful synthesis of 8-methoxy-γ-humulene serves as a proof-of-concept that terpene synthases can be used as biocatalytic tools to produce functionalized analogues that are difficult to access via total synthesis. beilstein-journals.org This approach allows for the introduction of various functional groups at specific positions, which can then be tested for their biological effects.

Another design approach involves mimicking the structures of highly active natural products. The discovery of cytotoxic humulanolides like the asteriscunolides, which feature an α,β-unsaturated lactone, provides a blueprint for synthetic efforts. researchgate.net Synthetic chemists can aim to create simplified or modified versions of these natural products to improve their drug-like properties while retaining the essential pharmacophore.

The following table lists examples of synthesized or naturally isolated humulene derivatives, representing analogues of the core structure, along with their reported activities.

Compound NameType of AnalogueKey Structural FeatureReported BioactivityReference
8-methoxy-γ-humulene Synthetic AnalogueMethoxy group at C8- (Synthesis reported) beilstein-journals.org
Asteriscunolide A Natural Product DerivativeFused lactone ringCytotoxic, induces apoptosis researchgate.net
8-oxo-humulene derivatives Natural Product DerivativesCarbonyl group at C8Cytotoxic, phytotoxic researchgate.net
Zerumbone Natural Product Derivativeα,β-Unsaturated carbonyl in the ringAnticancer, anti-inflammatory nih.gov

The future of designing gamma-humulene (B13393129) analogues lies in combining computational modeling, such as molecular docking, with chemo-enzymatic and synthetic methods. This integrated approach will facilitate the prediction of how structural modifications will affect target binding and biological activity, thereby accelerating the discovery of new therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the established biosynthetic pathways for (1E,6Z)-gamma-humulene in plant systems, and how can these pathways be experimentally validated?

  • Methodological Answer : Gamma-humulene is synthesized via sesquiterpene synthase enzymes, such as gamma-humulene synthase, which catalyzes the cyclization of farnesyl diphosphate (FPP). To validate pathways, researchers can:
    • Perform in vitro enzyme assays using recombinant gamma-humulene synthase and FPP substrates, monitoring product formation via GC-MS .
    • Use isotopic labeling (e.g., 13C^{13}\text{C}-glucose) in plant tissues to trace carbon flow into gamma-humulene, followed by NMR analysis for structural confirmation .

Q. What analytical techniques are most reliable for distinguishing this compound from structurally similar sesquiterpenes?

  • Methodological Answer :
    • Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention indices and fragmentation patterns against authentic standards or databases (e.g., NIST).
    • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve stereochemical differences, focusing on olefinic proton couplings (e.g., 1E vs. 1Z configurations) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the bioactivity of this compound across different experimental models (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :
    • Meta-Analysis : Systematically compare studies by normalizing variables such as concentration ranges, solvent systems (e.g., DMSO vs. ethanol), and cell lines/species used .
    • Mechanistic Studies : Conduct transcriptomic or proteomic profiling to identify target pathways (e.g., ROS signaling, membrane disruption) under controlled experimental conditions .

Q. What strategies optimize the heterologous expression of gamma-humulene synthase in bacterial or yeast systems for scalable production?

  • Methodological Answer :
    • Codon Optimization : Redesign the synthase gene for compatibility with the host organism’s codon bias.
    • Co-Expression with FPP Synthase : Enhance precursor availability by co-expressing FPP synthase to avoid substrate limitations .
    • Fermentation Optimization : Use Design of Experiments (DoE) to test variables like temperature, pH, and induction timing for maximal yield .

Q. How can computational modeling predict the enzyme-substrate interactions of gamma-humulene synthase, and what experimental validations are required?

  • Methodological Answer :
    • Molecular Docking : Use tools like AutoDock Vina to model FPP binding in the synthase active site, guided by crystal structures of homologous enzymes.
    • Site-Directed Mutagenesis : Validate predicted critical residues (e.g., Mg2+^{2+}-binding motifs) by testing catalytic activity of mutant enzymes .

Experimental Design & Data Validation

Q. What controls are essential when assessing the ecological role of this compound in plant-insect interactions?

  • Methodological Answer :
    • Negative Controls : Use plants with silenced gamma-humulene synthase (via RNAi) to compare insect attraction/repulsion.
    • Environmental Controls : Standardize light, temperature, and humidity during behavioral assays to minimize confounding variables .

Q. How can researchers ensure reproducibility in kinetic studies of gamma-humulene synthase activity?

  • Methodological Answer :
    • Standardized Assay Conditions : Report detailed protocols for buffer composition (e.g., Mg2+^{2+} concentration), substrate purity, and enzyme quantification (e.g., Bradford assay).
    • Inter-Laboratory Validation : Share enzyme preparations and substrates across labs to compare kinetic parameters (e.g., KmK_m, VmaxV_{max}) .

Integration with Broader Research

Q. How can findings on this compound be contextualized within the broader field of terpene ecology and evolution?

  • Methodological Answer :
    • Phylogenetic Analysis : Compare gamma-humulene synthase gene sequences across plant lineages to identify evolutionary conservation or divergence .
    • Ecological Network Modeling : Map gamma-humulene production against herbivore/pollinator interactions using multivariate statistics .

Q. What interdisciplinary approaches are needed to explore the potential biomedical applications of this compound?

  • Methodological Answer :
    • Collaborative Frameworks : Partner with pharmacologists to design in vivo toxicity and efficacy studies (e.g., murine models for anti-inflammatory activity).
    • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified olefin positions to isolate bioactive motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.